8-Dechloro-9-chloro Loratadine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

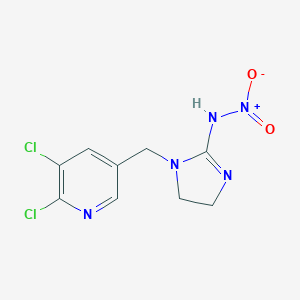

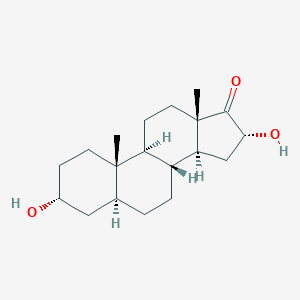

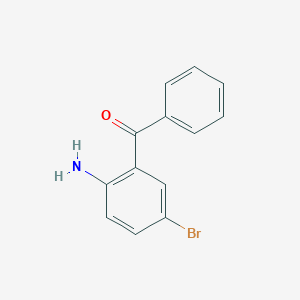

8-Dechloro-9-chloro Loratadine is a derivative of Loratadine, an antihistamine drug commonly used to treat allergies. The compound is not directly mentioned in the provided papers, but it is related to the intermediates and synthesis processes described for Loratadine. The papers focus on the synthesis of key intermediates that are crucial in the production of Loratadine, which suggests that 8-Dechloro-9-chloro Loratadine may share similar synthetic pathways or structural characteristics with these intermediates.

Synthesis Analysis

The synthesis of intermediates related to Loratadine involves starting from 2-cyano-3-methylpyridine and proceeding through a series of reactions including the Ritter reaction, alkylation, and hydrolysis. One intermediate, 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one, was synthesized with an overall yield of about 36% . Another intermediate, Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, was synthesized through additional steps such as cyanidation and cyclization, achieving a total yield of 25.6% . These processes are indicative of the complex nature of synthesizing Loratadine and its derivatives, which may apply to the synthesis of 8-Dechloro-9-chloro Loratadine as well.

Molecular Structure Analysis

The molecular structure of the intermediates is characterized by complex fused-ring systems. For instance, the compound C14H10ClNO contains a tricyclic fused-ring system with a benzene ring, a pyridine ring, and a central non-planar seven-membered ring . This structural complexity is a hallmark of Loratadine and its derivatives, which likely extends to 8-Dechloro-9-chloro Loratadine, suggesting that it may also possess a similar intricate ring system.

Chemical Reactions Analysis

The intermediates undergo a variety of chemical reactions during their synthesis. The Ritter reaction is a key step, which involves the transformation of nitriles into amides in the presence of alcohols or water. Alkylation reactions are used to introduce alkyl groups into the molecule, while hydrolysis is employed to break chemical bonds with the addition of water. Cyclization reactions help in forming the ring structures characteristic of these compounds. These reactions are crucial for constructing the molecular framework of Loratadine and its derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 8-Dechloro-9-chloro Loratadine are not detailed in the provided papers, the intermediates synthesized for Loratadine exhibit properties that can be inferred for related compounds. The intermediates have been characterized using techniques such as 1H-NMR, MS, and melting point data, which help in confirming their chemical structures . These analytical methods are essential for determining the purity, molecular identity, and stability of the compounds, which are important factors in drug development and synthesis.

科学的研究の応用

Pharmacological Efficacy and Mechanisms

Desloratadine and Allergic Reactions

Desloratadine, closely related to Loratadine, is highlighted for its efficacy in treating allergic rhinitis and chronic idiopathic urticaria. It showcases high affinity for H1 receptors, suggesting its potential in mitigating allergic reactions through histamine receptor antagonism. This efficacy extends to reducing the release of anti-inflammatory cytokines and mediators involved in allergic responses (Dizdar, Sekerel, & Tuncer, 2008).

Antihistamines in Asthma Management

Research indicates a potential role for second- and third-generation antihistamines, including Loratadine, in treating mild and moderate asthma. This suggests that derivatives like "8-Dechloro-9-chloro Loratadine" could potentially offer benefits in asthma management by leveraging antihistaminic properties to improve symptoms and pulmonary function (Nelson, 2003).

Clinical Applications Beyond Allergy

Over-the-Counter Adaptation

The transition of Loratadine to an over-the-counter (OTC) medication underscores its safety profile and accessibility, suggesting that derivatives might also be considered for OTC status in managing allergic conditions, provided they share a similar safety and efficacy profile (Nair, 2006).

Antiallergic Properties

Loratadine's effectiveness extends beyond simple antihistamine action, suggesting potential anti-inflammatory and antiallergic applications for its derivatives. This indicates a broader therapeutic use in treating allergy symptoms and possibly other inflammatory conditions (Roman Ij & Danzig Mr, 1993).

Safety And Hazards

特性

IUPAC Name |

ethyl 4-(14-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-16(10-13-25)20-19-14-18(23)8-7-15(19)5-6-17-4-3-11-24-21(17)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRWFDJXJHWGSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546060 |

Source

|

| Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Dechloro-9-chloro Loratadine | |

CAS RN |

109537-11-3 |

Source

|

| Record name | Ethyl 4-(9-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)

![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)

![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)